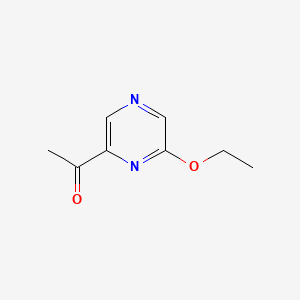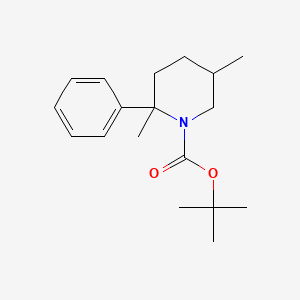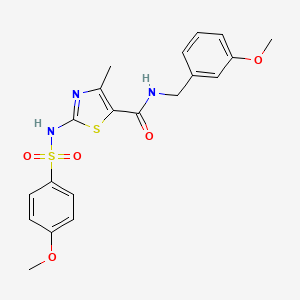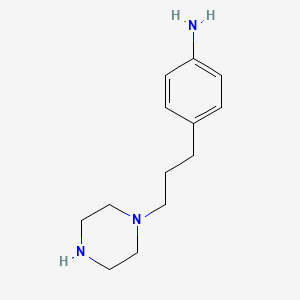
4-(3-(Piperazin-1-yl)propyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(1-Piperazinyl)propyl]benzenamine is a chemical compound that features a piperazine ring attached to a benzene ring via a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Piperazinyl)propyl]benzenamine typically involves the reaction of 4-bromobenzenamine with 1-(3-aminopropyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
4-[3-(1-Piperazinyl)propyl]benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted benzene derivatives .
科学研究应用
4-[3-(1-Piperazinyl)propyl]benzenamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[3-(1-Piperazinyl)propyl]benzenamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to interact with serotonin and dopamine receptors, which can modulate various neurological pathways. This interaction is crucial for its potential therapeutic effects in treating conditions like depression and anxiety .
相似化合物的比较
Similar Compounds
- 4-[3-(1-Piperazinyl)propyl]phenol
- 4-[3-(1-Piperazinyl)propyl]aniline
- 4-[3-(1-Piperazinyl)propyl]benzamide
Uniqueness
4-[3-(1-Piperazinyl)propyl]benzenamine is unique due to its specific structural configuration, which allows for versatile chemical modifications and interactions with biological targets. This makes it a valuable compound in drug discovery and development .
属性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC 名称 |
4-(3-piperazin-1-ylpropyl)aniline |
InChI |
InChI=1S/C13H21N3/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11,14H2 |
InChI 键 |
OPMRZTPIIQBQSW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B13927522.png)

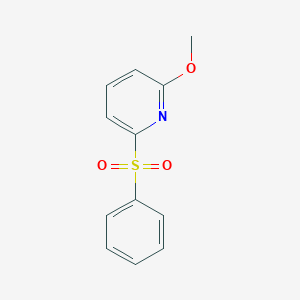
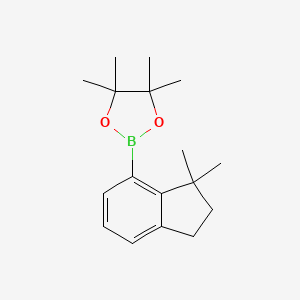
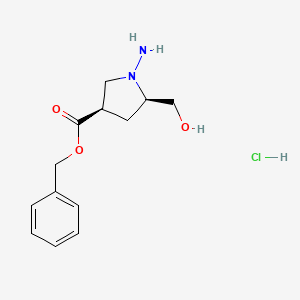
![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13927550.png)


